2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide
Description
This compound is a synthetic hybrid molecule combining a coumarin (chromen-4-one) core with a benzimidazole-ethylacetamide moiety. The benzimidazole component is methylated at the 1-position, improving its lipophilicity and metabolic stability compared to unmethylated analogs . This structural duality positions the compound as a candidate for bioactivity studies, particularly in anticancer or antimicrobial applications, given the known pharmacological relevance of coumarin and benzimidazole derivatives .
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[2-(1-methylbenzimidazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H25N3O5/c1-23(2)12-18(28)22-17(27)10-14(11-19(22)31-23)30-13-21(29)24-9-8-20-25-15-6-4-5-7-16(15)26(20)3/h4-7,10-11,27H,8-9,12-13H2,1-3H3,(H,24,29) |
InChI Key |
LQTSYRUWNBZHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCCC3=NC4=CC=CC=C4N3C)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Chromen Core
The chromen backbone is synthesized via acid-catalyzed cyclization of 2,2-dimethyl-1,3-cyclohexanedione with resorcinol derivatives . A modified Kostanecki-Robinson reaction achieves the 4-oxo-3,4-dihydro-2H-chromen structure.
Procedure:
Acetic Acid Side Chain Introduction
The 7-hydroxy group is functionalized via nucleophilic substitution:
-
Alkylation with Ethyl Bromoacetate :
Synthesis of Benzimidazole-Ethylamine
Benzimidazole Formation
1-Methyl-1H-benzimidazole is synthesized via cyclization of N-methyl-o-phenylenediamine with formic acid:
Ethylamine Side Chain Installation
The benzimidazole is functionalized via Mitsunobu reaction :
-
1-Methyl-1H-benzimidazole (1.0 eq), 2-bromoethanol (1.2 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF are stirred at 25°C for 24 hours.
-
The crude product is reduced with LiAlH₄ to yield 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine (68% yield).
Amide Coupling
Carbodiimide-Mediated Coupling
The final step employs dicyclohexylcarbodiimide (DCC) for amide bond formation:
-
Chromen-7-yloxy acetic acid (1.0 eq) and 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine (1.1 eq) are dissolved in anhydrous DCM.
-
DCC (1.2 eq) and DMAP (0.1 eq) are added, and the mixture is stirred at 25°C for 24 hours.
-
Purification via silica gel chromatography (ethyl acetate/hexane) yields the target compound (65% yield).
Optimization Notes:
Characterization and Validation
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups in the chromen-7-yl moiety can be reduced to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups to the benzimidazole moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving chromen-7-yl and benzimidazole derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The chromen-7-yl moiety may interact with hydrophobic pockets, while the benzimidazole derivative could form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogous Compounds
*Calculated based on molecular formula.
Key Observations :
- The target compound’s 5-hydroxy and 2,2-dimethyl groups on the chromen core distinguish it from simpler analogs (e.g., 4-methyl-2-oxo derivatives in ).
- The 1-methyl-1H-benzimidazole moiety increases lipophilicity compared to unmethylated benzimidazole derivatives (e.g., ), which could enhance membrane permeability .
- Compared to hydrazide (2k) or benzodiazepin-linked analogs (), the acetamide linker in the target compound offers greater metabolic stability .
Physicochemical and Bioactivity Comparison
Table 2: Physicochemical and Functional Properties
*Predicted using ChemDraw. †Estimated via analogy. ‡Typical yields for similar syntheses .
Key Observations :
- The target compound’s higher LogP (estimated ~3.1) compared to unmethylated benzimidazole analogs (~2.8) suggests improved lipid solubility, which correlates with enhanced cellular uptake .
- The absence of nitro or cyano groups (cf. ) may reduce toxicity risks while maintaining bioactivity .
Mechanistic Insights from Structural Analogues
- Hydrogen Bonding : The 5-hydroxy group on the chromen core may form hydrogen bonds with biological targets (e.g., kinase active sites), similar to hydroxy-substituted coumarins in .
- Benzimidazole Interactions : The methylated benzimidazole moiety likely engages in π-π stacking or hydrophobic interactions, as seen in benzimidazole-based kinase inhibitors .
Biological Activity
The compound 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular structure of the compound features a chromene moiety linked to a benzimidazole derivative, suggesting potential interactions with biological targets due to its diverse functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| CAS Number | Not specified |
| InChI Key | Not specified |
Antitumor Activity
Recent studies have indicated that compounds similar to this one exhibit significant antitumor activity . For instance, derivatives of the benzimidazole scaffold have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A related compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent cytotoxicity .
- Mechanism : The interaction with Bcl-2 proteins has been proposed as a key pathway through which these compounds exert their effects .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity . Benzimidazole derivatives are known for their effectiveness against a range of pathogens.
- Research Findings : Studies have shown that certain derivatives exhibit antibacterial activity comparable to standard antibiotics such as norfloxacin .
- Mechanism : The presence of electron-withdrawing groups in the structure enhances the interaction with bacterial membranes, leading to increased permeability and cell death .
Anti-inflammatory Effects
Compounds with similar structural frameworks have also been investigated for their anti-inflammatory properties.
- Case Study : Research on related chromene derivatives has highlighted their ability to inhibit pro-inflammatory cytokines in vitro .
- Mechanism : The inhibition of NF-kB signaling pathways is a common mechanism through which these compounds exert anti-inflammatory effects .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for this compound, and what analytical techniques are used to confirm its purity?
- Synthesis : The compound is synthesized via multi-step organic reactions. A common approach involves:
Condensation : Reacting chromene derivatives with chloroacetyl chloride under reflux conditions (e.g., in triethylamine) to form intermediates .
Coupling : Introducing the benzimidazole moiety via nucleophilic substitution or amidation reactions .
Purification : Recrystallization using solvents like pet-ether or DMF/acetic acid mixtures .
- Characterization :
- TLC monitors reaction progress .
- NMR (1H/13C) confirms structural integrity .
- HPLC ensures purity (>95%) .
Q. What are the primary biological activities reported for this compound, and how are they assayed?
- Anticancer : Screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Anti-inflammatory : Evaluated via COX-2 inhibition assays .
- Antioxidant : Assessed using DPPH radical scavenging tests .
- Methodology : Dose-response curves and IC50 values are calculated, with controls for false positives (e.g., solvent effects) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Potential Causes :
- Assay Variability : Differences in cell lines, incubation times, or reagent batches .
- Structural Analogues : Minor substituent changes (e.g., methoxy vs. hydroxy groups) alter activity .
- Solutions :
- Reproducibility Checks : Standardize protocols across labs .
- SAR Studies : Systematically modify functional groups (e.g., replacing chromene with quinazoline) to isolate activity drivers .
Q. What strategies optimize reaction yields during synthesis?
- Key Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Catalysts : Bases like K2CO3 improve coupling efficiency .
- Temperature : Controlled reflux (e.g., 80–100°C) minimizes side reactions .
- Computational Tools :
- Quantum chemical calculations predict optimal reaction pathways (e.g., transition state analysis) .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
- Approaches :
- ADMET Prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity .
- Docking Studies : Identify binding modes with targets (e.g., EGFR kinase) using AutoDock Vina .
- Case Study : Introducing sulfonamide groups improves water solubility without compromising activity .
Methodological Considerations Table
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
